Microbial Biotransformation Yield to Estrone: 19-HCA vs. Unmodified Cholesterol as Substrate
In a standardized Moraxella sp. fermentation, 19-hydroxycholest-5-en-3-yl acetate (19-HCA, 6 g) produced estrone as the major metabolite with an isolated yield of 712 mg (approximately 11.9% w/w), alongside minor androstane metabolites [1]. By contrast, unmodified cholesterol under comparable Moraxella sp. conditions does not yield estrone directly because the absence of the C-19 hydroxyl precludes A-ring aromatization; instead, cholesterol is converted to cholest-4-en-3-one and further degraded via the conventional side-chain cleavage pathway [2]. This pathway divergence is absolute—no estrone formation is observed from cholesterol or cholesteryl acetate lacking the C-19 oxygen functionality.
| Evidence Dimension | Estrone yield from microbial biotransformation (Moraxella sp.) |
|---|---|
| Target Compound Data | 712 mg estrone from 6 g 19-HCA (≈11.9% w/w isolated yield) |
| Comparator Or Baseline | Cholesterol / Cholesteryl acetate: 0 mg estrone (pathway incompatible; no C-19 oxygen) |
| Quantified Difference | Absolute functional difference: estrone production vs. no estrone production |
| Conditions | Moraxella sp. fermentation; substrate loading 6 g; resting-cell and growing-cell conditions |
Why This Matters
For laboratories or production facilities synthesizing 19-norsteroid precursors (e.g., for oral contraceptive intermediates), 19-HCA is irreplaceable by generic cholesterol acetates because the C-19 hydroxyl is the structural prerequisite enabling single-step microbial aromatization to estrone.
- [1] Madyastha, K.M. et al. Biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp. Appl. Environ. Microbiol., 1994, 60, 1500. Estrone (712 mg) was the major metabolite from 6 g 19-HCA. View Source
- [2] Shankar, V.N., Row, T.N.G. & Madyastha, K.M. Evidence for a new pathway in the microbial conversion of 3β-acetoxycholest-5-en-19-ol into estrone. J. Chem. Soc., Perkin Trans. 1, 1993, 2233–2236. Complete removal of the C-17 side chain takes place prior to aromatization; acidic (C-22 phenolic acid) intermediates are not involved. View Source
